molecular formula C17H21BrN2O4 B2520877 6-bromo-N-(2-(diethylamino)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 873577-75-4

6-bromo-N-(2-(diethylamino)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2520877
CAS RN: 873577-75-4
M. Wt: 397.269
InChI Key: RMTFIQNOABJVMV-UHFFFAOYSA-N
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Description

6-bromo-N-(2-(diethylamino)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as BML-210, is a synthetic compound that belongs to the class of chromene derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications, particularly in the field of cancer research. In

Scientific Research Applications

GPR35 Agonist for Orphan G Protein-Coupled Receptor Research

One significant application involves the use of derivatives of this compound as potent and selective agonists for the orphan G protein-coupled receptor GPR35. This application is crucial for studying the physiological and pathological roles of GPR35 in the human body, offering insights into novel therapeutic targets (Thimm, Funke, Meyer, & Müller, 2013).

Reformatsky Reaction and Chemical Synthesis

Another application is in the field of chemical synthesis, where N-substituted derivatives of the compound are utilized in Reformatsky reactions. These reactions are fundamental in creating complex molecules for pharmaceuticals and materials science, showcasing the versatility of the compound in synthetic organic chemistry (Shchepin, Fotin, Fotin, & Vakhrin, 2004).

Anticancer Research

In anticancer research, analogues of the compound have been studied for their ability to overcome drug resistance in cancer cells. This is particularly important in the development of new therapeutic strategies against cancers that have become resistant to current treatment options. The research into these compounds' structure-activity relationships provides valuable insights into their potential as anticancer agents (Das, Doshi, Tian, Addo, Srinivasan, Hermanson, & Xing, 2009).

Biological Evaluation for Drug Development

Further studies have explored the synthesis and biological evaluation of derivatives containing the thiazolidin-4-one ring. These studies are instrumental in drug discovery and development, offering a foundation for the creation of new drugs with potential antibacterial and anticancer properties (Ramaganesh, Bodke, & Venkatesh, 2010).

Fluorescent Chemosensors for Metal Ions

Derivatives of the compound have also been proposed as novel fluorescent chemosensors, especially for detecting metal ions like Cu(2+). These applications are significant in environmental monitoring, biological research, and the development of diagnostic tools (Bekhradnia, Domehri, & Khosravi, 2016).

properties

IUPAC Name

6-bromo-N-[2-(diethylamino)ethyl]-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrN2O4/c1-4-20(5-2)7-6-19-16(21)13-9-11-8-12(18)10-14(23-3)15(11)24-17(13)22/h8-10H,4-7H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTFIQNOABJVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC2=CC(=CC(=C2OC1=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-N-(2-(diethylamino)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

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